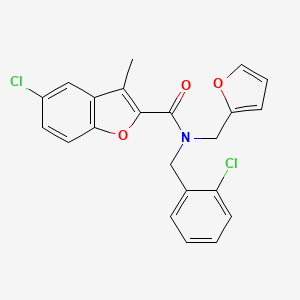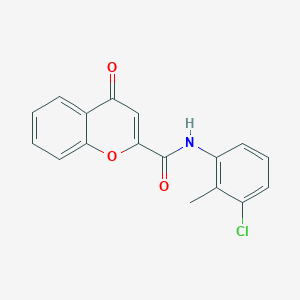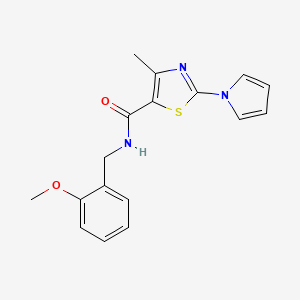
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromene core, a propoxybenzyl group, and a dioxidotetrahydrothiophenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core This can be achieved through the condensation of appropriate aldehydes and ketones under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized to introduce additional functional groups.
Reduction: The chromene core can be reduced to form dihydrochromene derivatives.
Substitution: The propoxybenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrochromenes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality. Its versatility makes it a valuable component in the formulation of advanced products.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The chromene core and dioxidotetrahydrothiophenyl moiety may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the modifications made to its structure.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)-N-(4-propoxybenzyl)pyrimidine-4-carboxamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide stands out due to its specific combination of functional groups and structural features. The presence of the dioxidotetrahydrothiophenyl moiety, along with the chromene core and propoxybenzyl group, provides a unique platform for exploring new chemical reactions and biological interactions. This uniqueness makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C25H27NO6S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxo-N-[(4-propoxyphenyl)methyl]chromene-2-carboxamide |
InChI |
InChI=1S/C25H27NO6S/c1-3-11-31-20-7-5-18(6-8-20)15-26(19-10-12-33(29,30)16-19)25(28)24-14-22(27)21-9-4-17(2)13-23(21)32-24/h4-9,13-14,19H,3,10-12,15-16H2,1-2H3 |
InChI Key |
VGYFEELGBZWHEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11411070.png)
![1-(2-ethoxyphenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11411077.png)
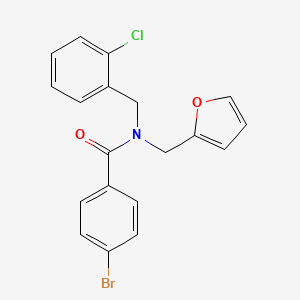
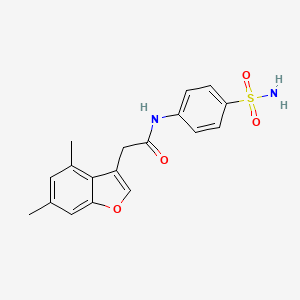
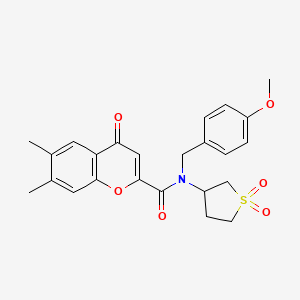
![4-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11411100.png)
![N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-benzimidazol-2-amine](/img/structure/B11411116.png)
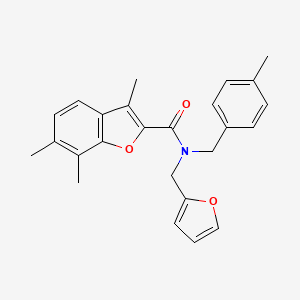
![8-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11411129.png)
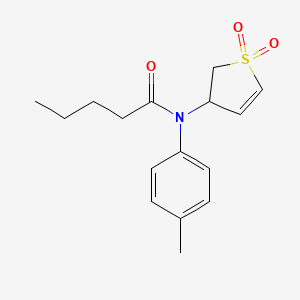
![6-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411148.png)
